[(2S,5R)-5-(2-Fluorophenyl)oxan-2-yl]methanol
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Overview
Description
[(2S,5R)-5-(2-Fluorophenyl)oxan-2-yl]methanol is a chemical compound with the molecular formula C12H15FO2 and a molecular weight of 210.24 g/mol . It is characterized by the presence of a fluorophenyl group attached to an oxane ring, which is further connected to a methanol group. This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
The synthesis of [(2S,5R)-5-(2-Fluorophenyl)oxan-2-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and a suitable oxane derivative.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Common solvents include dichloromethane and ethanol.
Synthetic Routes: One common synthetic route involves the condensation of 2-fluorobenzaldehyde with an oxane derivative, followed by reduction to yield the final product.
Chemical Reactions Analysis
[(2S,5R)-5-(2-Fluorophenyl)oxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Scientific Research Applications
[(2S,5R)-5-(2-Fluorophenyl)oxan-2-yl]methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S,5R)-5-(2-Fluorophenyl)oxan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The fluorophenyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The oxane ring and methanol group may also contribute to the compound’s overall biological activity by influencing its solubility and binding properties .
Comparison with Similar Compounds
[(2S,5R)-5-(2-Fluorophenyl)oxan-2-yl]methanol can be compared with similar compounds such as:
[(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol: This compound has a similar structure but with the fluorine atom positioned at the 4th position on the phenyl ring instead of the 2nd position.
[(2S,5R)-5-(2-Chlorophenyl)oxan-2-yl]methanol: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific fluorine substitution, which can significantly influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H15FO2 |
---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
[(2S,5R)-5-(2-fluorophenyl)oxan-2-yl]methanol |
InChI |
InChI=1S/C12H15FO2/c13-12-4-2-1-3-11(12)9-5-6-10(7-14)15-8-9/h1-4,9-10,14H,5-8H2/t9-,10-/m0/s1 |
InChI Key |
QHCCPBVXCOUVTP-UWVGGRQHSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@H]1C2=CC=CC=C2F)CO |
Canonical SMILES |
C1CC(OCC1C2=CC=CC=C2F)CO |
Origin of Product |
United States |
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